molecular formula C21H23N3O3S2 B2413974 (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide CAS No. 896353-10-9

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide

Cat. No.: B2413974
CAS No.: 896353-10-9
M. Wt: 429.55
InChI Key: QZMLMZQTECMVKN-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-27-12-11-24-17-10-9-15(22-14(2)25)13-19(17)29-21(24)23-20(26)16-7-5-6-8-18(16)28-3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMLMZQTECMVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. Its unique structure, characterized by a benzothiazole ring, acetamido group, and methylthio substituents, suggests potential for diverse biological activities. This article explores the compound's biological activity, including its antitumor and antimicrobial properties, supported by relevant research findings.

Structural Characteristics

The compound's molecular formula is C20H23N3O3SC_{20}H_{23}N_{3}O_{3}S with a molecular weight of approximately 415.53 g/mol. The presence of functional groups such as the acetamido and methylthio enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and related structures exhibit various pharmacological properties, including:

  • Antitumor Activity : Several studies have demonstrated that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar in structure to this compound have shown promising results in inhibiting growth in human lung cancer cell lines such as A549 and HCC827 .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary assays suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as eukaryotic organisms like Saccharomyces cerevisiae.

Antitumor Activity

In a study examining the antitumor effects of related compounds, the following results were observed:

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 5HCC82720.46 ± 8.633D
Compound 6NCI-H3586.48 ± 0.112D
Compound 6NCI-H35816.00 ± 9.383D

These results indicate a significantly higher potency in two-dimensional (2D) assays compared to three-dimensional (3D) models, suggesting that the compound's efficacy may vary based on the cellular environment .

Antimicrobial Activity

The antimicrobial efficacy of related benzothiazole derivatives was assessed using broth microdilution testing against Escherichia coli and Staphylococcus aureus. The findings indicated:

  • Benzothiazole Derivatives : Showed higher antibacterial activity compared to benzimidazole derivatives.
  • Minimum Inhibitory Concentrations (MICs) : Specific MIC values were not provided in the available literature; however, compounds similar to this compound demonstrated significant inhibition of bacterial growth.

The proposed mechanism of action involves interaction with specific molecular targets, likely through binding to DNA or enzymes involved in cellular proliferation and survival pathways. The structural components of the compound may facilitate these interactions, leading to modulation of target activity.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: Synthesis of benzothiazole derivatives typically involves multi-step protocols. For example:

  • Step 1 : Acetylation of 6-amino-2-chlorobenzothiazole using acetic anhydride under reflux (140°C) to introduce the acetamido group .
  • Step 2 : Nucleophilic substitution with 2-ethoxyethyl groups via cyanide displacement (e.g., KCN-13C in DMSO at 130°C) .
  • Step 3 : Formation of the thiazolidinone core through condensation with 2-(methylthio)benzamide.

Q. Yield Optimization Strategies :

  • Use column chromatography (silica gel, 40–50% ethyl acetate/hexane) for purification .
  • Monitor reaction progress via TLC (1:1 ethyl acetate/hexane, UV fluorescence) to isolate intermediates .
  • Recover unreacted starting materials (up to 28.2% recovery reported) to improve overall efficiency .

Q. How is structural characterization performed for this compound, and what spectral benchmarks are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Look for characteristic shifts: acetamido protons (δ ~2.1 ppm, singlet), ethoxyethyl protons (δ ~1.2–3.8 ppm), and methylthio groups (δ ~2.5 ppm) .
    • 13C NMR : Confirm carbonyl (C=O) signals (δ ~165–175 ppm) and aromatic carbons (δ ~110–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI+) should match the molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₆N₃O₃S₂: 480.1421) .
  • Infrared (IR) : Validate amide (1650–1680 cm⁻¹) and thioether (650–750 cm⁻¹) stretches .

Q. What initial biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations ranging from 1–100 µg/mL .
  • Anticancer Potential : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72h exposure .
  • Enzyme Inhibition : Assess α-glucosidase or acetylcholinesterase inhibition using spectrophotometric methods (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism of action or target binding?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like bacterial DNA gyrase or cancer-related kinases. For example:
    • Prepare ligand files (compound 3D structure optimized via Gaussian).
    • Dock into active sites (PDB IDs: e.g., 1KZN for S. aureus gyrase) .
    • Analyze binding poses (e.g., hydrogen bonds with Ser84, hydrophobic contacts with Phe88) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can solubility and stability challenges be addressed during formulation?

Methodological Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes .
    • Synthesize prodrugs (e.g., phosphate esters) for improved aqueous solubility .
  • Stability Testing :
    • Conduct forced degradation studies (pH 1–13, 40–80°C) monitored via HPLC .
    • Identify degradation products (e.g., hydrolysis of acetamido group) using LC-MS .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Methodological Answer:

  • SAR Studies :
    • Replace the methylthio group with nitro or fluoro substituents to assess antibacterial potency .
    • Modify the ethoxyethyl chain length to evaluate effects on cytotoxicity (e.g., IC₅₀ shifts from 12 µM to >50 µM) .
  • Data Analysis : Use ANOVA to compare bioactivity across derivatives (e.g., p <0.05 for fluorinated analogs) .

Q. How can contradictory data in biological assays be resolved?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., cell passage number, serum-free media) .
    • Validate results across multiple labs using blinded protocols .
  • Mechanistic Follow-Up :
    • Perform transcriptomics (RNA-seq) to identify off-target effects .
    • Use SPR (surface plasmon resonance) to confirm direct target binding .

Q. What environmental fate studies are relevant for assessing ecological risks?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis: Monitor under simulated environmental conditions (pH 7, 25°C) .
    • Photolysis: Expose to UV light (λ = 254 nm) and analyze by GC-MS for breakdown products .
  • Ecotoxicology :
    • Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.